1-(5-Bromo-2-chlorophenyl)ethanone

Description

BenchChem offers high-quality 1-(5-Bromo-2-chlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJMYXDLWAEIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545386 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105884-19-3 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromo-2-chlorophenyl)ethanone CAS 105884-19-3 properties

CAS Registry Number: 105884-19-3 Synonyms: 5'-Bromo-2'-chloroacetophenone; 1-(2-Chloro-5-bromophenyl)ethanone Molecular Formula: C₈H₆BrClO Molecular Weight: 233.49 g/mol [1]

Executive Summary: The Scaffold Analysis

In the landscape of medicinal chemistry, 1-(5-Bromo-2-chlorophenyl)ethanone represents a "privileged scaffold"—a core structural motif capable of serving as a versatile precursor for multiple pharmacological classes. Its utility is derived from its unique substitution pattern: the ortho-chloro group provides steric bulk and metabolic stability (blocking P450 oxidation sites), while the meta-bromo handle (relative to the acetyl group) serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This compound is most notably recognized as a key building block in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and various kinase inhibitors, where it functions as the precursor to the halogenated diarylmethane or heterocycle core.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process development.

| Property | Value | Context for Process Chemistry |

| Appearance | White to off-white crystalline powder | Visual purity indicator; yellowing suggests oxidation or bromination byproducts.[1] |

| Melting Point | 75–78 °C | Sharp melting range indicates high purity (>98%).[1] |

| Boiling Point | ~297 °C (Predicted) | High BP necessitates vacuum distillation for purification if not recrystallized.[1] |

| Density | 1.566 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups.[1] |

| LogP | 2.9–3.0 | Moderate lipophilicity; soluble in DCM, EtOAc, THF; low solubility in water. |

| Flash Point | >110 °C | Non-flammable under standard ambient conditions, but combustible. |

Synthetic Pathways & Manufacturing

Method A: The Acid Chloride Route (High Regioselectivity)

This method is preferred for GMP synthesis as it guarantees the correct isomer.[1]

-

Precursor: 5-Bromo-2-chlorobenzoic acid.[1]

-

Activation: Conversion to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

-

Coupling: Reaction with Dimethylcadmium (Me₂Cd) or Methylmagnesium bromide (MeMgBr) with Fe(acac)₃ catalyst.[1]

-

Note: The use of organocadmium or iron-catalyzed Grignard prevents the over-addition that leads to the tertiary alcohol, stopping cleanly at the ketone.[1]

-

Method B: Oxidation of the Secondary Alcohol (Laboratory Scale)

For smaller batches where the alcohol precursor [1-(5-bromo-2-chlorophenyl)ethanol] is available.[1]

Protocol:

-

Dissolution: Dissolve 10.0 g (42.8 mmol) of 1-(5-bromo-2-chlorophenyl)ethanol in 150 mL of Dichloromethane (DCM).

-

Reagent Addition: Add 1.5 equivalents of Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP) at 0°C.

-

Expert Tip: DMP is preferred over Chromium reagents for easier workup and green chemistry compliance.[1]

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Quench: Quench with saturated NaHCO₃/Na₂S₂O₃ solution to destroy excess oxidant.

-

Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Hexane/Ethanol (9:1) to yield white needles.[1]

Visualization of Synthetic Logic

Caption: Figure 1. Convergent synthetic strategies ensuring regiochemical purity. The Acid Chloride route (solid lines) prevents isomer contamination common in Friedel-Crafts methods.[1]

Critical Reactivity & Applications

The utility of CAS 105884-19-3 lies in its divergent reactivity. It acts as a "switch" molecule: the acetyl group allows for heterocycle formation, while the bromine atom allows for carbon skeleton extension.

Alpha-Bromination (Gateway to Heterocycles)

Transforming the acetyl group into an α-bromoacetyl group creates 2-Bromo-1-(5-bromo-2-chlorophenyl)ethanone .[1] This is the most common immediate downstream reaction.[1]

-

Reagents: Phenyltrimethylammonium tribromide (PTAB) in THF, or Br₂ in Acetic Acid.

-

Application: The resulting α-bromo ketone reacts with:

SGLT2 Inhibitor Synthesis (Diarylmethanes)

In the synthesis of Gliflozin analogs (e.g., Empagliflozin, Dapagliflozin), the ketone is often reduced to a methylene bridge.

-

Workflow:

Reactivity Flowchart

Caption: Figure 2. Divergent synthesis pathways. The scaffold serves as a precursor for both heterocyclic drugs and diarylmethane metabolic modulators.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage Protocol:

-

Store under inert atmosphere (Nitrogen/Argon).[1]

-

Keep refrigerated (2–8°C) to prevent slow hydrolysis or oxidation.[1]

-

Incompatibility: Strong oxidizing agents and strong bases (can induce haloform reaction).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19702351, 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link][1]

-

American Chemical Society. (2023).[1] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one

Abstract: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)ethan-1-one, a halogenated acetophenone derivative of significant interest in synthetic chemistry. As a versatile chemical intermediate, its precise structural characterization is paramount for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds and other complex organic molecules.[1] This document details the compound's fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Friedel-Crafts acylation, and outlines a multi-technique spectroscopic approach for unambiguous structural elucidation. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to meet the rigorous standards of researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

1-(5-Bromo-2-chlorophenyl)ethan-1-one, also known by its synonym 5'-Bromo-2'-chloroacetophenone, is a disubstituted aromatic ketone.[2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable precursor for introducing this specific moiety into larger molecules through various cross-coupling and condensation reactions.

Key Identifiers:

-

IUPAC Name: 1-(5-bromo-2-chlorophenyl)ethanone[2]

-

CAS Number: 105884-19-3[2]

-

InChIKey: FVJMYXDLWAEIKP-UHFFFAOYSA-N[2]

-

Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Br)Cl[2]

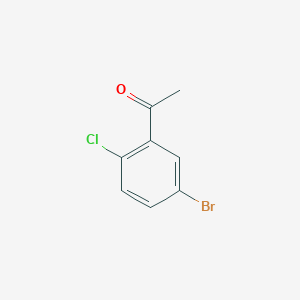

Caption: 2D Chemical Structure of 1-(5-Bromo-2-chlorophenyl)ethan-1-one.

The physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for setting parameters for analytical instrumentation.

| Property | Value | Source(s) |

| Molecular Weight | 233.49 g/mol | [2] |

| Appearance | White to off-white powder or colorless to yellow solid | [3] |

| Melting Point | 75 - 78 °C | [3] |

| Boiling Point | Approx. 297 - 299 °C (at 760 Torr) | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility (Organic) | Soluble in ethanol, acetone, dichloromethane | [3] |

Synthesis, Purification, and Safe Handling

Principle of Synthesis: Electrophilic Aromatic Substitution

The most direct and industrially scalable synthesis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one is the Friedel-Crafts acylation of 4-bromo-1-chlorobenzene.[4] This reaction is a cornerstone of organic synthesis, categorized as an electrophilic aromatic substitution.

Causality of Experimental Design:

-

Generation of the Electrophile: Acetyl chloride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich π-system of the 4-bromo-1-chlorobenzene ring attacks the acylium ion. The halogen substituents are deactivating towards electrophilic attack but are ortho, para-directing. The acylation occurs at the position ortho to the chlorine atom (C2 position), which is the most activated and sterically accessible site, leading to the desired 1,2,4-trisubstituted product.

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[5] The AlCl₃ catalyst is regenerated in the process.

Caption: Workflow for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one.

Detailed Experimental Protocol

This protocol is a representative method. All procedures must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment.

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is assembled and flame-dried under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM). The suspension is cooled to 0-5 °C in an ice bath.

-

Substrate Addition: 4-bromo-1-chlorobenzene (1.0 equivalent) is dissolved in anhydrous DCM and added to the flask.

-

Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes. The mixture is stirred until all solids dissolve.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Safety and Handling

1-(5-Bromo-2-chlorophenyl)ethan-1-one is classified with several hazards.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: All manipulations should occur in a chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[3]

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure requires a coordinated analytical approach. The data from NMR, MS, and IR spectroscopy, when combined, provide a self-validating system for structural verification.

Caption: Integrated workflow for the spectroscopic analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions.

-

Aliphatic Region: A sharp singlet at approximately δ 2.6 ppm, integrating to 3 protons, corresponding to the acetyl methyl group (CH₃).

-

Aromatic Region: Three protons between δ 7.3 and 7.8 ppm, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted aromatic ring. The proton at C6 will likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all unique carbon atoms.[7]

-

Carbonyl Carbon: A signal in the downfield region, typically δ 195-200 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 120-140 ppm. The carbons directly attached to the halogens (C2 and C5) will be significantly influenced by their electronegativity and can be identified through predictive models or comparison with similar structures.

-

Methyl Carbon: A signal in the upfield region, around δ 25-30 ppm.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic pattern of peaks at m/z 232, 234, and 236.

-

Key Fragmentation Pattern: The primary fragmentation pathway is the alpha-cleavage of the acyl group.

-

[M - CH₃]⁺: Loss of a methyl radical (15 Da) results in a fragment ion at m/z 217/219/221.

-

[M - COCH₃]⁺: Loss of the entire acetyl group (43 Da) yields the 5-bromo-2-chlorobenzoyl cation, a prominent peak at m/z 189/191/193. This is often the base peak.

-

| Fragment | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Description |

| [M]⁺ | 232 | Molecular Ion |

| [M - CH₃]⁺ | 217 | Loss of methyl group |

| [M - COCH₃]⁺ | 189 | Loss of acetyl group (Benzoyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

C-X Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region (typically below 800 cm⁻¹).

Conclusion

1-(5-Bromo-2-chlorophenyl)ethan-1-one is a well-defined chemical entity whose structure can be reliably synthesized and rigorously confirmed. The Friedel-Crafts acylation provides an efficient route to this compound, and its identity is best established through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides complementary data that, when synthesized, allows for a high-confidence structural assignment. This technical guide serves as a foundational resource for scientists leveraging this important chemical building block in their research endeavors.

References

- Ascent Chemical. (n.d.). 1-(5-Bromo-2-Chlorophenyl)Ethanone - Chlorinated Benzene Manufacturer in China.

- ChemicalBook. (n.d.). 1-(2-bromo-5-chlorophenyl)ethanone CAS 935-99-9.

- MedChemExpress. (n.d.). 1-(5-Bromo-2-fluorophenyl)ethanone | Biochemical Reagent.

-

PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 9, 2026, from [Link]

-

PG.CHEMEASY. (2019, December 10). Friedel-Crafts Acylation Reaction. Retrieved February 9, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved February 9, 2026, from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved February 9, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-2-Chlorophenyl)Ethanone – Properties, Applications, Safety & Supplier Information | China Chemical Manufacturer [chlorobenzene.ltd]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

5'-Bromo-2'-chloroacetophenone molecular weight and formula

An In-Depth Technical Guide to 5'-Bromo-2'-chloroacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-Bromo-2'-chloroacetophenone, a key chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, synthesis protocols, spectroscopic analysis, and its strategic role as a versatile building block in the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

5'-Bromo-2'-chloroacetophenone is a disubstituted aromatic ketone. The presence of two distinct halogen atoms (bromine and chlorine) and a reactive ketone functional group makes it a highly valuable and versatile precursor in multi-step organic synthesis.

Chemical Formula and Molecular Weight

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-(5-Bromo-2-chlorophenyl)ethan-1-one[1][2]

-

Common Synonyms: 5-Bromo-2-chloroacetophenone, 2-chloro-5-bromoacetophenone[2][5]

Physicochemical Data

A summary of the key physical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Faint yellow fused solid or clear oil | [5] |

| Boiling Point | 260 °C | [5] |

| Density | 1.566 g/cm³ | [5] |

| Flash Point | 111 °C | [5] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Synthesis Methodologies: Strategic Considerations

The synthesis of 5'-Bromo-2'-chloroacetophenone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will discuss two common and reliable methods: Friedel-Crafts acylation and the oxidation of a secondary alcohol.

Method 1: Friedel-Crafts Acylation (Preferred for Scalability)

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic rings.[6][7] It involves the electrophilic aromatic substitution of an acyl group onto an activated or moderately deactivated aromatic substrate.

Causality Behind the Experimental Design: The starting material for this synthesis is 4-bromo-1-chlorobenzene. The directing effects of the halogen substituents are critical for the regioselectivity of this reaction. Both chlorine and bromine are ortho-, para-directing deactivators. The acetyl group will preferentially add to the position that is ortho to the chlorine atom and para to the bromine atom. This is due to the steric hindrance at the positions ortho to the larger bromine atom and the combined electronic effects of the two halogens, which favor this specific isomer. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from acetyl chloride.[6]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus must be protected from atmospheric moisture using drying tubes (e.g., CaCl₂).

-

Reagent Charging: To the flask, add 4-bromo-1-chlorobenzene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or carbon disulfide.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in portions. Stir the resulting suspension.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5'-Bromo-2'-chloroacetophenone.

Caption: Friedel-Crafts Acylation Workflow.

Method 2: Oxidation of 1-(5-Bromo-2-chlorophenyl)ethanol

This method is an excellent alternative, particularly in a lab setting where the corresponding secondary alcohol is available. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation.

Causality Behind Experimental Design: Pyridinium dichromate (PDC) is chosen as the oxidizing agent. It is a milder alternative to other chromium-based oxidants like chromic acid, which reduces the risk of over-oxidation or side reactions, especially on sensitive substrates. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to ensure the stability of the reagent and product.

Experimental Protocol: Synthesis via Oxidation [5]

-

Dissolution: Dissolve 1-(5-bromo-2-chlorophenyl)ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[5]

-

Oxidant Addition: Add pyridinium dichromate (PDC, 1.5 eq) to the solution. The reaction is often stirred at room temperature.[5]

-

Reaction Monitoring: Stir the mixture for 15-24 hours. The progress can be monitored by TLC until the starting material is consumed. An additional portion of PDC may be required for the reaction to go to completion.[5]

-

Quenching and Filtration: Upon completion, add diatomaceous earth to the mixture and stir. Filter the suspension through a pad of diatomaceous earth, washing the filter cake with ether.[5]

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product as an oil.[5]

-

Purification: Purify the crude oil using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5'-Bromo-2'-chloroacetophenone.[5]

Caption: Oxidation Synthesis Workflow.

Spectroscopic Characterization and Structural Elucidation

Confirming the structure of the synthesized compound is paramount. A combination of NMR and IR spectroscopy provides a definitive structural fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.64 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) of the acetyl moiety. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.[5]

-

δ 7.29 (d, J = 8.6 Hz, 1H): This doublet represents the proton at the C3' position of the aromatic ring. It is coupled to the proton at the C4' position.[5]

-

δ 7.51 (dd, J = 8.6, 2.3 Hz, 1H): This doublet of doublets corresponds to the proton at the C4' position, showing coupling to both the C3' and C6' protons.[5]

-

δ 7.66 (d, J = 2.3 Hz, 1H): This doublet is assigned to the proton at the C6' position, with a small coupling constant characteristic of meta-coupling to the C4' proton.[5]

-

¹³C NMR Spectroscopy (Predicted)

While direct experimental data is not always available, the ¹³C NMR spectrum can be reliably predicted based on established principles for substituted aromatic compounds.

-

Carbonyl Carbon (C=O): Expected to appear significantly downfield, typically in the δ 195-200 ppm range, due to the strong deshielding effect of the double-bonded oxygen.

-

Methyl Carbon (-CH₃): The acetyl methyl carbon should appear in the upfield region, around δ 25-30 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range. The carbons directly attached to the halogens (ipso-carbons) will have their chemical shifts influenced by the electronegativity and heavy atom effect of Br and Cl. The carbon attached to the acetyl group (C1') will also be shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1685 cm⁻¹ (strong): A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aromatic ketone.

-

~3100-3000 cm⁻¹ (medium): C-H stretching vibrations of the aromatic ring.

-

~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration.

-

~600-500 cm⁻¹: C-Br stretching vibration.

Role in Drug Discovery and Medicinal Chemistry

5'-Bromo-2'-chloroacetophenone is not just a chemical curiosity; it is a strategic building block for the synthesis of complex pharmaceutical molecules.[2][4] Halogenated organic compounds are integral to modern drug design, often enhancing properties like metabolic stability, membrane permeability, and binding affinity.[4]

Key Applications and Reactivity:

-

Precursor for Heterocyclic Scaffolds: The ketone functionality is a versatile handle for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles, thiazoles), which are common motifs in biologically active compounds.

-

α-Halogenation Reactions: The α-carbon of the acetyl group can be further halogenated (e.g., α-bromination) to produce α-haloacetophenones.[3][8] These are potent electrophiles and are widely used as alkylating agents to introduce the phenacyl moiety into nucleophilic substrates like amines, thiols, and phenols, forming the backbone of many drug candidates.[9]

-

Cross-Coupling Reactions: The C-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse substituents at the 5'-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Intermediate for Advanced APIs: While direct synthesis examples are often proprietary, related structures like 5-bromo-2-chlorobenzoic acid are known intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin.[1] This strongly suggests that 5'-Bromo-2'-chloroacetophenone can be used in analogous synthetic strategies to create complex molecules targeting a range of diseases.[1]

Caption: Key Reactivity Pathways for Drug Discovery.

Safety and Handling

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. Although a specific safety data sheet for this exact isomer is not universally available, data from close analogues like 2-Bromo-2'-chloroacetophenone indicate significant hazards.

-

Hazard Class: Likely to be corrosive and a lachrymator. Based on analogues, it should be treated as causing severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of skin contact, wash immediately with copious amounts of water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Conclusion

5'-Bromo-2'-chloroacetophenone is a high-value chemical intermediate with a unique combination of functional groups that make it exceptionally useful for drug discovery and development. Its well-defined synthesis routes and predictable reactivity at multiple sites—the ketone, the α-carbon, and the carbon-bromine bond—provide medicinal chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development. Available at: [Link]

-

Sino-Resource. (2025). What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties. Available at: [Link]

-

Kemcal. CAS 252561-81-2 | 5'-Bromo-2'-chloroacetophenone. Available at: [Link]

-

PubChem. 2-Bromo-2'-chloroacetophenone. National Center for Biotechnology Information. Available at: [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. Available at: [Link]

-

Organic Syntheses. Acetophenone, p-bromo-. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. Available at: [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 105884-19-3 | 5-Bromo-2-Chloroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News - What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties [jingyepharma.com]

- 5. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Bromo-2-chlorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic chemistry and pharmaceutical research. In the absence of publicly available quantitative solubility data for this specific compound, this guide furnishes a robust framework for its empirical determination and theoretical prediction. A detailed experimental protocol based on the gold-standard shake-flask method, coupled with UV-Vis spectrophotometric quantification, is presented to empower researchers to generate reliable solubility data. Furthermore, the underlying principles of solubility, including the role of intermolecular forces and solvent properties, are discussed in the context of 1-(5-Bromo-2-chlorophenyl)ethanone's molecular structure. The guide also introduces modern predictive models, such as Hansen Solubility Parameters (HSP) and COSMO-RS, as valuable tools for rational solvent selection and solubility estimation.

Introduction to 1-(5-Bromo-2-chlorophenyl)ethanone

1-(5-Bromo-2-chlorophenyl)ethanone is a disubstituted acetophenone with the chemical formula C₈H₆BrClO. Its structure features a phenyl ring substituted with a bromine atom, a chlorine atom, and an acetyl group. This combination of functional groups imparts specific physicochemical properties that govern its behavior in solution. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification (e.g., crystallization), and formulation development in the pharmaceutical industry.

Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)ethanone

| Property | Value | Source |

| CAS Number | 105884-19-3 | PubChem |

| Molecular Formula | C₈H₆BrClO | PubChem |

| Molecular Weight | 233.49 g/mol | PubChem |

| Appearance | White to off-white solid | Ascent Chemical |

| Melting Point | 75-78 °C | Ascent Chemical |

| Water Solubility | Insoluble | Ascent Chemical |

| Qualitative Organic Solvent Solubility | Soluble in ethanol, acetone, and dichloromethane | Ascent Chemical |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

The key intermolecular forces at play for 1-(5-Bromo-2-chlorophenyl)ethanone are:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. The aromatic ring and halogen atoms contribute significantly to these forces.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-halogen bonds (C-Cl and C-Br) create permanent dipoles in the molecule, leading to electrostatic attractions.

1-(5-Bromo-2-chlorophenyl)ethanone lacks strong hydrogen bond donating capabilities, which will influence its solubility in protic solvents. Its solubility will be highest in solvents that can effectively engage in dipole-dipole and dispersion interactions.

The relationship between solute-solvent interactions can be visualized as follows:

Caption: Interplay of intermolecular forces during dissolution.

Experimental Determination of Solubility: A Standard Protocol

Given the absence of published quantitative data, researchers will need to determine the solubility of 1-(5-Bromo-2-chlorophenyl)ethanone experimentally. The shake-flask method is the most reliable technique for determining equilibrium solubility.[4][5][6]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

1-(5-Bromo-2-chlorophenyl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Equilibration:

-

Add an excess of solid 1-(5-Bromo-2-chlorophenyl)ethanone to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[4]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a stirrer plate at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer.[7]

-

-

Data Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in the specific solvent at the experimental temperature.

-

Expected Solubility in Common Organic Solvents

While quantitative data is unavailable, a qualitative prediction of solubility can be made based on solvent properties.

Table 2: Predicted Solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The polar nature of the hydroxyl group can interact with the carbonyl dipole, but the lack of H-bond donation from the solute may limit very high solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles that can effectively solvate the polar regions of 1-(5-Bromo-2-chlorophenyl)ethanone. |

| Chlorinated | Dichloromethane, Chloroform | High | The polarity and polarizability of these solvents are well-suited to interact with the halogenated aromatic structure. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones but can still engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderate | "Like dissolves like" principle suggests that the aromatic ring of the solute will interact favorably with these aromatic solvents through π-stacking. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of 1-(5-Bromo-2-chlorophenyl)ethanone makes it unlikely to be highly soluble in nonpolar aliphatic solvents. |

Predictive Models for Solubility

For a more quantitative estimation of solubility, computational models can be employed. These are particularly useful for screening a large number of solvents.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The principle is that substances with similar HSP values are likely to be miscible. The HSP for 1-(5-Bromo-2-chlorophenyl)ethanone can be estimated using group contribution methods.[11] By comparing the estimated HSP of the solute with the known HSP of various solvents, a ranked list of potential good solvents can be generated.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[12][13][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This method can provide accurate quantitative solubility predictions and is a valuable tool in modern drug development and chemical engineering.[12][16]

Safety and Handling

1-(5-Bromo-2-chlorophenyl)ethanone and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[17][18][19] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 9, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 9, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved February 9, 2026, from [Link]

-

Intermolecular Force and Physical Properties of Organic Compounds. (2021, December 15). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Solubility Data Series. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved February 9, 2026, from [Link]

-

Spectrophotometric Determination of Concentration of a Solution. (2021, October 23). YouTube. Retrieved February 9, 2026, from [Link]

-

Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.). Retrieved February 9, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved February 9, 2026, from [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. Retrieved February 9, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved February 9, 2026, from [Link]

-

Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved February 9, 2026, from [Link]

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025, August 5). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Measuring Concentrations of Solutions. (2019, July 15). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 9, 2026, from [Link]

-

(PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 9, 2026, from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

-

Silver Chromate - Ksp Solubility Product Lab Datasheet. (2023, July 22). YouTube. Retrieved February 9, 2026, from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved February 9, 2026, from [Link]

-

Introduction to IUPAC-NIST Solubilities Database. (n.d.). Retrieved February 9, 2026, from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved February 9, 2026, from [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications. Retrieved February 9, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

-

1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

(PDF) Predicting solubilities in polymer systems using COSMO-RS. (2015, March 26). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

Solubility and intermolecular forces | AP Chemistry | Khan Academy. (2020, August 26). YouTube. Retrieved February 9, 2026, from [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved February 9, 2026, from [Link]

-

Using Spectroscopy to Solve for Concentrations in a Mixture. (2022, April 9). YouTube. Retrieved February 9, 2026, from [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008, May 13). Retrieved February 9, 2026, from [Link]

-

Physical properties of some common organic solvents. Solvent Formula... | Download Table. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved February 9, 2026, from [Link]

-

The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. (2010, January 1). Digital Commons @ NJIT. Retrieved February 9, 2026, from [Link]

-

Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. (2018, April 11). YouTube. Retrieved February 9, 2026, from [Link]

-

Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved February 9, 2026, from [Link]

-

Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Determine concentration - Spectrometry Help [help.pasco.com]

- 8. m.youtube.com [m.youtube.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scm.com [scm.com]

- 14. zenodo.org [zenodo.org]

- 15. researchgate.net [researchgate.net]

- 16. approcess.com [approcess.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 1-(5-Bromo-2-chlorophenyl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility in creating complex molecular architectures makes it a valuable intermediate for researchers in drug discovery and development. However, the very features that impart its desirable reactivity—the presence of bromine and chlorine atoms on the phenyl ring and the ketone functional group—also contribute to its significant health and safety hazards.

This technical guide provides a comprehensive overview of the safety data sheet (SDS) defined hazards of 1-(5-Bromo-2-chlorophenyl)ethanone, grounded in an understanding of its chemical properties and toxicological profile. It is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely, ensuring both personal well-being and the integrity of their research.

GHS Hazard Classification and Toxicological Profile

1-(5-Bromo-2-chlorophenyl)ethanone is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Some sources also indicate that it may be harmful in contact with skin (Acute Toxicity, Dermal, Category 4) and harmful if inhaled (Acute Toxicity, Inhalation, Category 4).

The toxicological properties of 1-(5-Bromo-2-chlorophenyl)ethanone are intrinsically linked to its chemical structure. As a halogenated aromatic ketone, it possesses electrophilic characteristics that can lead to covalent interactions with biological macromolecules. The presence of the bromine and chlorine atoms enhances the electrophilicity of the phenyl ring, while the ketone group can participate in various metabolic reactions.

Mechanism of Toxicity

Furthermore, compounds with similar structures, such as 2-chloroacetophenone, are known to be potent irritants and can cause severe chemical burns.[1] This is due to their ability to act as alkylating agents, reacting with nucleophilic groups in tissues, such as sulfhydryl groups in proteins, which disrupts their function and leads to an inflammatory response.[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of safety protocols must be followed when handling 1-(5-Bromo-2-chlorophenyl)ethanone. The following is a recommended, but not exhaustive, set of procedures.

Engineering Controls

-

Fume Hood: All work with 1-(5-Bromo-2-chlorophenyl)ethanone, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially for prolonged handling. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely incorporating 1-(5-Bromo-2-chlorophenyl)ethanone into a typical laboratory experiment.

Caption: A logical workflow for the safe handling of 1-(5-Bromo-2-chlorophenyl)ethanone in a laboratory setting.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and your supervisor.

-

If safe to do so, contain the spill to prevent it from spreading.

-

Contact your institution's environmental health and safety (EHS) department for cleanup.

-

Exposures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store 1-(5-Bromo-2-chlorophenyl)ethanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: All waste containing 1-(5-Bromo-2-chlorophenyl)ethanone must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

1-(5-Bromo-2-chlorophenyl)ethanone is a valuable research chemical, but its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. A proactive approach to safety, grounded in the principles of hazard identification, risk assessment, and control, is paramount when working with any potentially hazardous substance.

References

-

Federal Register. (2023, April 10). Acetophenone; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetophenone. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). ACETOPHENONE. Retrieved from [Link]

-

ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5095. [Link]

-

Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]

-

UK Health Security Agency. (n.d.). Methyl ethyl ketone: incident management. GOV.UK. Retrieved from [Link]

-

University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

-

Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Retrieved from [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2024, April 30). α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

Sources

Technical Guide: Melting Point Characterization of 5-Bromo-2-Chloroacetophenone Isomers

The following technical guide details the melting point characterization and isomeric profiling of 5-bromo-2-chloroacetophenone.

Executive Summary

In pharmaceutical synthesis and materials science, 5-bromo-2-chloroacetophenone (CAS: 105884-19-3) serves as a critical halogenated building block. Its dual-halogen functionality allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site, nucleophilic substitution at the chlorine site).

Precise melting point (MP) determination is the primary rapid-screening tool for establishing purity and identity. However, the presence of regioisomers (positional isomers on the ring) and structural isomers (

Chemical Identity & Target Specifications

Before analyzing thermal properties, the exact structural identity must be confirmed to avoid nomenclature ambiguity common in halogenated acetophenones.

| Parameter | Specification |

| Chemical Name | 1-(5-Bromo-2-chlorophenyl)ethanone |

| Common Name | 5'-Bromo-2'-chloroacetophenone |

| CAS Registry Number | 105884-19-3 |

| Molecular Formula | C |

| Molecular Weight | 233.49 g/mol |

| SMILES | CC(=O)C1=C(Cl)C=CC(Br)=C1 |

Melting Point Data: Target vs. Isomers

The following table synthesizes experimental data for the target compound and its most prevalent isomers. Note that thermodynamic stability and crystal packing forces vary significantly based on the halogen substitution pattern.

Table 1: Comparative Melting Point Ranges

| Compound Identity | Structure Type | CAS No.[1][2][3][4][5] | Physical State (RT) | Melting Point Range (°C) |

| 5-Bromo-2-chloroacetophenone | Target (Ring Substituted) | 105884-19-3 | Solid | 75 – 78 °C |

| 1-(4-Bromo-2-chlorophenyl)ethanone | Regioisomer (Ring) | 252561-81-2 | Solid | 54 – 56 °C |

| 1-(2-Bromo-5-chlorophenyl)ethanone | Regioisomer (Ring) | 935-99-9 | Liquid / Oil | < 25 °C (BP: 155°C @ 15 Torr) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | Solid | 96 – 99 °C | |

| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Liquid / Low Melt | ~20 – 25 °C (BP: 105°C @ 1 mmHg) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The target compound (5-bromo-2-chloro) has a distinct MP range of 75–78 °C . If your sample melts significantly lower (e.g., 50–55 °C), it likely contains the 4-bromo regioisomer. If it melts significantly higher (~96 °C), it may be the

-bromo isomer (Phenacyl bromide derivative), which is a potent lachrymator and requires different handling protocols.

Synthesis & Impurity Logic

Understanding the origin of these isomers is essential for interpreting MP deviations. The synthesis typically involves the bromination of 2-chloroacetophenone.

Mechanistic Pathway & Isomer Divergence

-

Target Formation: The acetyl group is a meta-director, and the chlorine is an ortho/para-director. Position 5 is meta to the acetyl and para to the chlorine, making it the most electronically activated site for Electrophilic Aromatic Substitution (EAS).

-

Side Reactions:

-

-Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid catalyzed, bromine attacks the methyl side chain, forming

-

Regio-scrambling: Improper temperature control can lead to minor amounts of 3-bromo or 4-bromo isomers, depressing the melting point.

-

-Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid catalyzed, bromine attacks the methyl side chain, forming

Diagram 1: Synthesis & Isomer Flow

The following Graphviz diagram illustrates the divergence between the desired ring bromination and the unwanted side-chain bromination.

Caption: Divergent synthetic pathways showing how reaction conditions dictate the formation of the target solid (75-78°C) versus liquid or lachrymatory impurities.

Experimental Protocol: MP Determination

To ensure data integrity, use the following self-validating protocol. This method minimizes errors caused by "fused solid" behavior where low-melting impurities cause premelting.

Equipment

-

Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.

-

Standard: Benzophenone (MP 48 °C) or Naphthalene (MP 80 °C) for calibration.

Workflow

-

Sample Prep: Dry the sample in a vacuum desiccator for >4 hours to remove solvent residues (solvents significantly depress MP). Grind to a fine powder.

-

Loading: Fill capillary to 2-3 mm height. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 60°C.

-

Critical Ramp (1°C/min) from 60°C to 85°C.

-

-

Observation:

-

Onset (

): First visible liquid droplet. -

Clear Point (

): Complete disappearance of solid.

-

-

Validation: The range (

) should be

Diagram 2: QC Decision Logic

Caption: Quality Control decision tree based on observed melting point ranges.

Safety & Handling

-

Lachrymator Risk: While 5-bromo-2-chloroacetophenone is a ring-halogenated ketone and generally less volatile/irritating than

-halo ketones, impure samples containing 2-bromo-1-(2-chlorophenyl)ethanone (the -

PPE: Always handle unknown isomers in a fume hood with goggles and chemically resistant gloves (Nitrile).

References

-

Data Insights Market. (2023). Market Research on 1-(4-Bromo-2-Chlorophenyl)Ethanone. Retrieved October 26, 2023, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 105884-19-3,5'-Bromo-2'-chloroacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1-(2-bromo-5-chlorophenyl)ethanone CAS#: 935-99-9 [m.chemicalbook.com]

- 4. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]

- 5. China Mitotanï¼CAS# 53-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]

An In-Depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)ethanone: Nomenclature, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)ethanone, a key chemical intermediate in the pharmaceutical and fine chemical industries. The guide delves into its precise nomenclature, distinguishing it from its isomer, and details its physicochemical properties. A thorough examination of its synthesis via Friedel-Crafts acylation is presented, including a step-by-step experimental protocol and a mechanistic discussion. Furthermore, this document outlines the expected spectroscopic characteristics for compound verification and highlights its role as a versatile building block in drug development, supported by a specific example. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important chemical entity.

Nomenclature and Identification: Distinguishing Key Isomers

A critical aspect of working with substituted phenylethanones is the precise identification of the correct isomer, as structural differences significantly impact reactivity and biological activity.

The primary subject of this guide is 1-(5-Bromo-2-chlorophenyl)ethanone . Its nomenclature and key identifiers are as follows:

-

IUPAC Name: 1-(5-Bromo-2-chlorophenyl)ethanone[1]

-

Common Synonyms: 5'-Bromo-2'-chloroacetophenone, 5-Bromo-2-chloroacetophenone[1]

-

CAS Number: 105884-19-3[1]

-

Molecular Formula: C₈H₆BrClO[1]

-

Molecular Weight: 233.49 g/mol [1]

It is crucial to distinguish this compound from its isomer, 1-(2-Bromo-5-chlorophenyl)ethanone , which has the following identifiers:

-

IUPAC Name: 1-(2-Bromo-5-chlorophenyl)ethanone[2]

-

Common Synonyms: 2'-Bromo-5'-chloroacetophenone[2]

-

CAS Number: 935-99-9[2]

-

Molecular Formula: C₈H₆BrClO[2]

-

Molecular Weight: 233.49 g/mol [2]

The different substitution patterns on the phenyl ring lead to distinct chemical properties and reactivity, making accurate identification paramount for any research or development application.

Physicochemical Properties

The physical and chemical properties of 1-(5-Bromo-2-chlorophenyl)ethanone are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 75 - 78 °C | [3] |

| Boiling Point | Approximately 297 - 299 °C | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane | [3] |

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most common and effective method for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Pathway

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-4-chlorobenzene acts as a nucleophile and attacks the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

The directing effects of the bromo and chloro substituents on the aromatic ring are crucial. Both are ortho-, para-directing deactivators. However, the steric hindrance from the chloro group at the 2-position favors the acylation at the less hindered position, leading to the formation of 1-(5-Bromo-2-chlorophenyl)ethanone as the major product.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone, adapted from established Friedel-Crafts acylation procedures[4].

Materials:

-

1-Bromo-4-chlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) to the stirred suspension.

-

To this mixture, add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1-(5-Bromo-2-chlorophenyl)ethanone.

Spectroscopic Analysis for Structural Verification

The identity and purity of synthesized 1-(5-Bromo-2-chlorophenyl)ethanone should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the ethanone group. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring, consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the bromo and chloro substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. Fragmentation patterns will likely involve the loss of the methyl group and the carbonyl group.

Applications in Research and Drug Development

1-(5-Bromo-2-chlorophenyl)ethanone is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the ketone functionality, which can be modified through various reactions, and the bromo and chloro substituents on the aromatic ring, which can participate in cross-coupling reactions.

A notable application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. A structurally related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is a key intermediate in the synthesis of Empagliflozin. This highlights the importance of the 5-bromo-2-chlorophenyl moiety as a foundational scaffold in the development of modern pharmaceuticals.

Safety and Handling

1-(5-Bromo-2-chlorophenyl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

-

PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Ascent Chemical. (n.d.). 1-(5-Bromo-2-Chlorophenyl)Ethanone. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Department of Chemistry and Biology, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved February 7, 2026, from [Link]

Sources

- 1. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-2-Chlorophenyl)Ethanone – Properties, Applications, Safety & Supplier Information | China Chemical Manufacturer [chlorobenzene.ltd]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

Methodological & Application

Application Note & Protocol: Friedel-Crafts Acylation of 5-Bromo-2-Chlorobenzene Derivatives

Introduction: Strategic Acylation of Deactivated Aromatics

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] This reaction is paramount in synthetic chemistry, serving as a primary route to aryl ketones, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3]

This guide provides a detailed protocol and technical insights for the Friedel-Crafts acylation of 5-bromo-2-chlorobenzene derivatives. These substrates present a significant challenge due to the electronic deactivating effects of two halogen substituents. The chloro and bromo groups withdraw electron density from the aromatic ring via induction, rendering it less nucleophilic and thus less reactive towards electrophilic attack.[4] Consequently, forcing conditions, a highly active catalyst system, and careful control over reaction parameters are essential for achieving successful acylation with high regioselectivity and yield. This document outlines a robust, field-proven methodology designed for researchers and process development professionals working with these challenging substrates.

Reaction Mechanism and Regiochemical Control